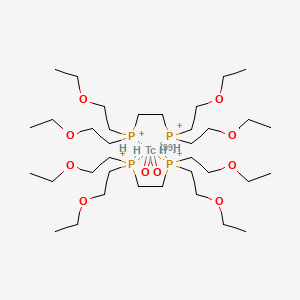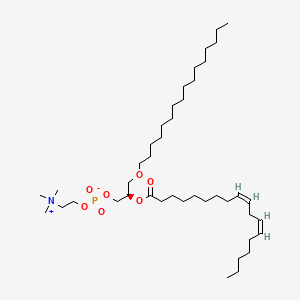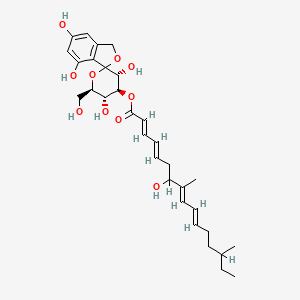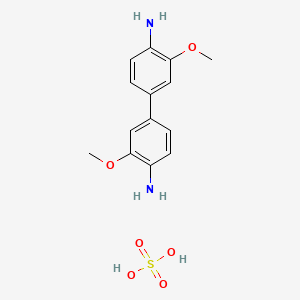
Stemphone
Übersicht
Beschreibung
Stemphones are compounds isolated from the culture broth of Aspergillus sp. FKI-2136 . They were discovered as potentiators of imipenem activity against methicillin-resistant Staphylococcus aureus (MRSA) . These compounds have a tetracyclic quinone skeleton .
Synthesis Analysis
Stemphones B and C were isolated along with a structurally related known compound, cochlioquinone D, from the culture broth of Aspergillus sp. FKI-2136 . Four new stemphones D to G were also isolated from the same culture broth . Twenty-one derivatives were semisynthetically prepared from stemphones C, E, and G .Molecular Structure Analysis
Stemphones have a common tetracyclic quinone skeleton . The structure-activity relationships of stemphones were studied by comparing the potentiation of imipenem activity against MRSA by all the stemphones, including natural and semisynthetic ones .Chemical Reactions Analysis
Derivatives with a free hydroxy or an O-acyl residue having a C2 to C5 carbon length at C-4 held the potentiating activity, but those with a longer acyl residue lost the activity . The presence of an oxo or a free hydroxy residue at C-10 is important for the potentiating activity because the introduction of an alkyl or acyl residue at this position resulted in a loss of activity .Physical and Chemical Properties Analysis
Stemphone B is a yellow powder with a molecular weight of 546.65 . It is soluble in DMSO, MeOH, CHCl3, EtOAc, and insoluble in H2O .Wissenschaftliche Forschungsanwendungen
Technological Impact on Scientific Research
Stemphone research is part of a broader category involving the intersection of technology and scientific advancement. Technologies like this compound influence the societal perception of science, creating a balance between the promise of better lives and concerns about ethical implications. This ambivalence is particularly evident in areas like stem cell research, where technological advances challenge traditional views of nature. Policymakers and researchers are increasingly focusing on the ethical, legal, and social aspects of such scientific advancements to align them with societal values and concerns (Schuurbiers & Fisher, 2009).
Public Perception and Trust in Emerging Technologies
This compound research, along with other emerging technologies like gene therapy and xenotransplantation, holds transformative potential. However, public understanding and trust in these technologies are crucial for their acceptance and implementation. The transparency in scientific communication to the public plays a vital role in shaping the success of such technologies (Millstone & Zwanenberg, 2000).
Hematopoietic Stem Cells and Clinical Applications
This compound research includes the study of hematopoietic stem cells, well-characterized cells that form the basis of clinical applications in treating diseases like breast cancer and leukemias. Advances in stem cell sorting and genetic technologies have broadened their potential application in disease treatment. Understanding the gene expression profiles of these cells is crucial for developing effective therapies (Kondo et al., 2003).
Professional Identity Development in STEM Research
The development of professional identity in STEM, which encompasses fields like this compound research, is crucial. The STEM doctorate, traditionally the pathway for scientific research careers, now leads to diverse professional paths. Reforming the STEM doctorate to include a focus on professional identity can enhance the resilience and effectiveness of researchers in fields like this compound research (Hancock & Walsh, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions of stemphone research could involve further exploration of its potentiation activity against MRSA, especially considering the increasing resistance of MRSA to many antibiotics . Additionally, the development of new this compound derivatives and the study of their structure-activity relationships could be another promising direction .
Eigenschaften
IUPAC Name |
[(E,2S,3S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhex-4-en-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h9,14,16,20-21,24-25,27,34-35H,10-13H2,1-8H3/b15-9+/t16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFWCZMBHASRBJ-CCZFOCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54854-92-1 | |
| Record name | Stemphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054854921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)
![2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B1234533.png)
![N~1~-((1E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-1H-tetrazole-1,5-diamine](/img/structure/B1234535.png)
